

# A Comparative Guide to TNO155 and BDM-44768: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BDM44768  |           |
| Cat. No.:            | B15499503 | Get Quote |

#### Introduction

In the landscape of targeted therapeutics, the development of specific enzyme inhibitors represents a significant strategy for combating a range of diseases. This guide provides a detailed comparison of two such molecules: TNO155 and BDM-44768. It is important to note at the outset that these compounds are not direct competitors for the same therapeutic indications. TNO155 is an allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), primarily investigated for its potential in oncology. In contrast, BDM-44768 is a catalytic site inhibitor of Insulin-Degrading Enzyme (IDE) and is studied in the context of metabolic disorders like type 2 diabetes and neurodegenerative conditions such as Alzheimer's disease.

This document will therefore present a parallel examination of their respective mechanisms of action, efficacy in relevant experimental models, and the methodologies used to evaluate them. This approach will provide researchers, scientists, and drug development professionals with a clear understanding of the distinct profiles of these two inhibitors.

## **TNO155: A SHP2 Inhibitor for Cancer Therapy**

TNO155 is a potent and selective, orally bioavailable, allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.[1] SHP2 is a key downstream effector of multiple receptor tyrosine kinases (RTKs) and is implicated in the progression of various cancers.[2]



### **Mechanism of Action**

TNO155 binds to an allosteric pocket of SHP2, stabilizing it in an inactive conformation. This prevents SHP2 from dephosphorylating its target proteins, thereby inhibiting the activation of the downstream RAS-RAF-MEK-ERK (MAPK) signaling cascade. This pathway is frequently hyperactivated in cancer, driving tumor cell proliferation and survival.[1][3] Furthermore, SHP2 is involved in regulating the PD-1 immune checkpoint, suggesting that its inhibition may also have immunomodulatory effects.[3]



Click to download full resolution via product page

Figure 1: TNO155 Mechanism of Action on the SHP2-MAPK Pathway.

## **Efficacy Data**

TNO155 has been evaluated in numerous preclinical and clinical studies, demonstrating its potential as both a monotherapy and in combination with other targeted agents.



| Parameter                          | Model System                                                       | Result                                                                                                                | Reference |
|------------------------------------|--------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|-----------|
| Pharmacodynamics                   | Patients with<br>advanced solid tumors<br>(NCT03114319)            | Doses ≥20 mg/day led to ≥50% reduction in DUSP6 expression (a marker of MAPK pathway activity) in 60% of patients.    | [4][5]    |
| Clinical Efficacy<br>(Monotherapy) | Patients with advanced solid tumors (NCT03114319)                  | Best observed response was stable disease in 20% of patients, with a median duration of 4.9 months.                   | [4][5]    |
| Combination Synergy                | In vitro & in vivo<br>models of KRAS<br>G12C mutant cancers        | TNO155 enhanced<br>the efficacy of KRAS<br>G12C inhibitors by<br>blocking feedback<br>activation of wild-type<br>RAS. | [2][6]    |
| Combination Synergy                | In vitro & in vivo<br>models of BRAF<br>V600E colorectal<br>cancer | TNO155 synergized with BRAF and MEK inhibitors by preventing ERK feedback activation.                                 | [2][6]    |
| Combination Synergy                | In vitro & in vivo<br>models of<br>neuroblastoma                   | TNO155 in combination with ALK inhibitors synergistically reduced cell growth and delayed tumor growth.               | [7]       |

# **Experimental Protocol: In Vivo Xenograft Tumor Model**







A common method to assess the in vivo efficacy of an anti-cancer agent like TNO155 is the xenograft model.

- Cell Culture: Human cancer cells (e.g., with a KRAS G12C mutation) are cultured under standard laboratory conditions.
- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
- Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10<sup>6</sup>) are injected subcutaneously into the flank of each mouse.
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups (e.g., vehicle control, TNO155 alone, combination agent alone, TNO155 + combination agent).
- Drug Administration: TNO155 is administered orally according to a predetermined dose and schedule.
- Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
- Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration. Tumors are then excised for further analysis (e.g., Western blot to assess MAPK pathway inhibition).













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Ensemble cryoEM elucidates the mechanism of insulin capture and degradation by human insulin degrading enzyme PMC [pmc.ncbi.nlm.nih.gov]
- 3. BDM44768 | 2011754-00-8 | Benchchem [benchchem.com]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization and modulation of human insulin degrading enzyme conformational dynamics to control enzyme activity [elifesciences.org]
- 7. Other Targets | DC Chemicals [dcchemicals.com]
- To cite this document: BenchChem. [A Comparative Guide to TNO155 and BDM-44768: Efficacy and Mechanistic Insights]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15499503#efficacy-comparison-of-bdm44768-and-tno155-in-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com